O,O,O-Trimethyl phosphorothioate
Overview
Description
Synthesis Analysis
The synthesis of "O,O,O-Trimethyl phosphorothioate" and related compounds involves reactions that can produce different conformers with varying energies. Non-empirical computations showed that gauche and trans conformers are present, with a significant proportion of the gauche conformer being more stable. These findings are based on studies that utilized polarized basis sets for their computations, highlighting the compound's structural flexibility and the efficiency of synthesis methods (Katagi, 1990).
Molecular Structure Analysis
The molecular structure of "O,O,O-Trimethyl phosphorothioate" has been examined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the compound's conformational preferences and the electronic environment of the phosphorus atom, which is central to understanding its reactivity and interactions with other molecules (Eckstein & Jovin, 1983).
Chemical Reactions and Properties
"O,O,O-Trimethyl phosphorothioate" undergoes various chemical reactions, including interactions with DNA and enzymatic processes in biological systems. These interactions are crucial for understanding its behavior in the environment and potential impacts on living organisms. For instance, studies have shown that related compounds can intercalate with DNA, affecting its structure and function, which is significant for assessing the compound's safety and environmental persistence (Richardson & Imamura, 1985).
Physical Properties Analysis
The physical properties of "O,O,O-Trimethyl phosphorothioate," such as solubility, boiling point, and vapor pressure, are essential for determining its behavior in various environments. These properties influence the compound's distribution in air, water, and soil, affecting its availability for degradation or interaction with living organisms. While specific studies on these properties were not highlighted, they are typically investigated as part of environmental risk assessments for chemical compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and degradation pathways, are critical for understanding the environmental impact and safety of "O,O,O-Trimethyl phosphorothioate." Studies have shown that it can participate in reactions with atmospheric components, suggesting its potential for degradation in the environment. The kinetics of these reactions provide insights into the compound's atmospheric lifetime and its role in environmental chemistry (Goodman, Aschmann, Atkinson, & Winer, 1988).
Scientific Research Applications
Immunotoxic Effects : OOS is found to be immunotoxic at subtoxic doses in mice, specifically affecting humoral or cell-mediated immune responses without causing general toxic changes or altering serum cholinesterase levels. This indicates specific immunotoxic changes at doses of 5–10 mg/kg OOS (Devens et al., 1985).
In Vitro Effects on Cytotoxic T-Lymphocyte Responses : In vitro studies show that OOS and other organophosphorus compounds can block the generation of cytotoxic T-lymphocyte responses to alloantigen, highlighting its significant immunosuppressive potential (Rodgers et al., 1985).
Toxicity Mechanisms : OOS-induced lung toxicity involves covalent binding to lung tissue, glutathione depletion, and metabolic activation. This underlines the compound's capacity for causing pulmonary damage through biochemical interactions (Imamura & Hasegawa, 1984).
Pulmonary Morphological Changes : OOS causes significant morphological changes in rat lung bronchiolar epithelium. These findings are crucial for understanding the compound's pulmonary toxicity profile and its potential impact on lung tissue (Imamura et al., 1983).
Metabolic Studies : Studies on the metabolism of OOS in rats after administering toxic doses reveal insights into its metabolic pathways and the protective effect of its isomeric forms, which is crucial for understanding its toxicology and potential therapeutic applications (Gray & Fukuto, 1984).
Interaction with DNA : OOS shows the ability to unwind supercoiled DNA in a dose- and time-dependent manner, indicating potential genotoxic effects and interactions with genetic material (Richardson & Imamura, 1985).
Immunosuppression Mechanism : Investigations into the immune cell populations affected by OOS treatment suggest that macrophages are the most impacted. This understanding is pivotal for comprehending the immunosuppressive action of OOS (Rodgers et al., 1985).
Effects on Immune Response Systems : Subchronic treatment with OOS shows elevation in various immune parameters at low doses, affecting both macrophages and B cells. This highlights the compound's impact on immune response systems over prolonged exposure periods (Rodgers et al., 1985).
Safety And Hazards
O,O,O-Trimethyl phosphorothioate is classified as a dangerous substance . It is highly flammable and toxic if inhaled . It can cause damage to organs . Safety measures include avoiding heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .
Because there are currently no uses of O,O,O-Trimethyl phosphorothioate, the search for an efficient, inexpensive, and environmentally sound application of this material is extremely urgent .
properties
IUPAC Name |
trimethoxy(sulfanylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLYQXUTWUIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164927 | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,O,O-Trimethyl phosphorothioate | |
CAS RN |
152-18-1 | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O,O-Trimethyl phosphorothioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JRL96TGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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